![molecular formula C6H2Cl3N3 B6357240 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1627905-79-6](/img/structure/B6357240.png)

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

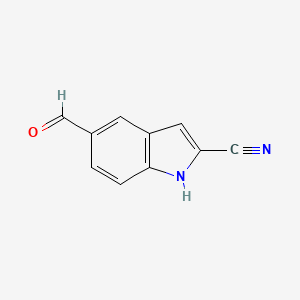

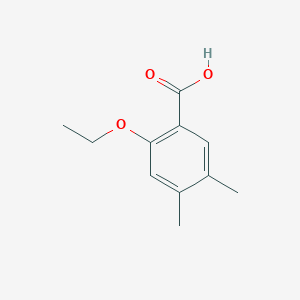

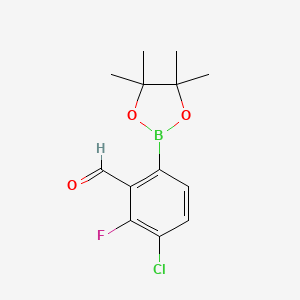

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H2Cl3N3. It has an average mass of 222.459 Da and a monoisotopic mass of 220.931427 Da . It is a part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique bicyclic heterocycle containing an N–N bond with a bridgehead nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 222.459 Da and a monoisotopic mass of 220.931427 Da .Applications De Recherche Scientifique

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used as a corrosion inhibitor in aqueous solutions, as a photodegradation agent, and as a fluorescent labeling agent.

Mécanisme D'action

Target of Action

The primary targets of 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . This compound is an integral part of several kinase inhibitors .

Mode of Action

This compound interacts with its targets (kinases) by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by this compound affects various biochemical pathways, particularly those involved in cell growth, division, and signal transduction . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell proliferation .

Pharmacokinetics

It’s worth noting that the compound’s structure, which includes a fused heterocycle, is a common feature of many kinase inhibitors . These structural characteristics may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of kinase activity, which can lead to the disruption of various cellular processes . This disruption can result in the inhibition of cancer cell proliferation , making this compound a potential candidate for cancer therapy .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine in scientific research is its low toxicity. This makes it a safe and effective reagent for use in laboratory experiments. In addition, this compound is highly soluble in water, has a low vapor pressure, and is stable at room temperature. However, one limitation of using this compound is its low reactivity, which can make it difficult to use in certain reactions.

Orientations Futures

Given its low toxicity, wide range of applications, and stability at room temperature, 2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine has the potential to be used in a variety of scientific research applications. Potential future directions for this compound include its use as a fluorescent labeling agent, as a corrosion inhibitor in aqueous solutions, and as a photodegradation agent. In addition, this compound could be used as an intermediate in the synthesis of other compounds, or as a reagent in organic synthesis.

Méthodes De Synthèse

2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine can be synthesized through a variety of methods, including the reaction of 2,4,5-trichloropyridine with formaldehyde or acetaldehyde, and the reaction of 2,4,5-trichloropyridine with aqueous ammonia. The reaction of 2,4,5-trichloropyridine with formaldehyde or acetaldehyde yields this compound in a two-step process. First, 2,4,5-trichloropyridine is reacted with formaldehyde or acetaldehyde to form an intermediate, which is then reacted with aqueous ammonia to yield this compound.

Analyse Biochimique

Biochemical Properties

It is known that this compound is an integral part of several kinase inhibitors . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can stop or slow down the growth of cancer cells .

Cellular Effects

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can interact with various transporters or binding proteins, and can have effects on the localization or accumulation of the compound .

Subcellular Localization

It is known that this compound is an integral part of several kinase inhibitors . These inhibitors can have effects on the activity or function of the compound, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHRHHIDKGSWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1Cl)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)

![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)